![molecular formula C11H12F3N3O2S B2930720 ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate CAS No. 324009-04-3](/img/structure/B2930720.png)

ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

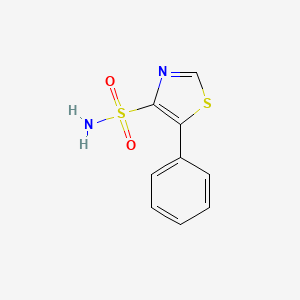

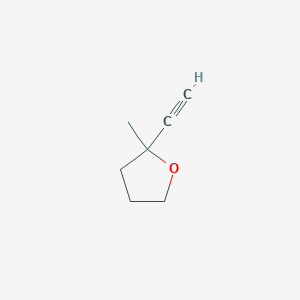

Ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate is a chemical compound with the molecular formula C11H12F3N3O2S and a molecular weight of 307.29 . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3N3O2S/c1-4-19-10(18)6(2)20-9-7(5-15)8(11(12,13)14)16-17(9)3/h6H,4H2,1-3H3 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid in its physical form . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Facile Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of related compounds in the facile one-pot synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. Such compounds undergo reactions leading to the formation of novel polyfunctional pyrazolyl-substituted monocyclic pyridines, 1,3-benzothiazole and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines in ethanolic solutions containing catalytic amounts of piperidine (Latif, Rady, & Döupp, 2003).

Synthesis of Trifluoromethyl Heterocycles

The versatility of related diazo compounds for the synthesis of a wide range of trifluoromethyl heterocycles has been documented. Rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions have been key steps in producing a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines from the diazoketoester, either directly or with minimal additional steps (Honey, Pasceri, Lewis, & Moody, 2012).

Antibacterial and Fungicidal Applications

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for potential use as antibacterial agents. These compounds were designed by reacting the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various active methylene compounds, producing derivatives with promising antibacterial activity (Azab, Youssef, & El-Bordany, 2013).

Advanced Material Synthesis

Research on the synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups highlights the application of related chemical structures in creating well-defined aldehyde-containing copolymers for bioconjugation. Such polymers are synthesized via reversible addition-fragmentation chain transfer polymerization, showcasing the potential for creating advanced materials with specific functional properties (Rossi, Zou, Scott, & Kizhakkedathu, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O2S/c1-4-19-10(18)6(2)20-9-7(5-15)8(11(12,13)14)16-17(9)3/h6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNIPBAFSKUTNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=C(C(=NN1C)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2930640.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2930641.png)

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2930645.png)

![2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2930653.png)

![3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2930659.png)

![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2930660.png)